(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
Overview
Description
(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that features a bromopyridine moiety, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps:
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethylenediamine and dihaloalkanes under basic conditions.
Boc Protection: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperazine ring. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling Reaction: The bromopyridine and Boc-protected piperazine intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution: Substituted pyridine derivatives.
Deprotection: Free amine derivatives.
Coupling: Amide derivatives.
Scientific Research Applications
(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and molecular targets.
Chemical Biology: It is employed in the design of chemical tools for investigating cellular processes and protein functions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the bromopyridine and piperazine moieties can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(6-Chloropyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
(S)-4-(6-Fluoropyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid: Similar structure with a fluorine atom instead of bromine.
(S)-4-(6-Methylpyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
(2S)-4-(6-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHMCOJMMWLPM-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.